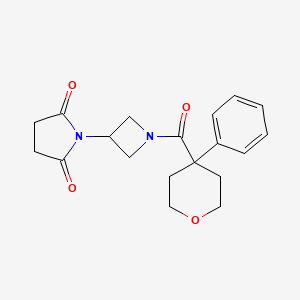

1-(1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione” is a complex organic molecule. It contains a pyrrolidine-2,5-dione ring, which is a five-membered ring with two carbonyl groups and a nitrogen atom . This structure is attached to an azetidin-3-yl group, which is a four-membered ring containing a nitrogen atom . The molecule also contains a 4-phenyltetrahydro-2H-pyran-4-carbonyl group, which is a six-membered ring with an attached phenyl group.

Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps and various chemical reactions. Pyrrolidine derivatives can be synthesized from different cyclic or acyclic precursors . The azetidin-2-one ring, a key component of this molecule, has been used as a versatile building block for the synthesis of amino acids, alkaloids, and toxoids .Molecular Structure Analysis

The molecular structure of this compound is characterized by its spirocyclic nature, where two rings share the same atom . The inherent rigidity of spirocyclic compounds can decrease the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .Scientific Research Applications

Antioxidant and Cytotoxic Activities

Compounds with pyrano[4,3-c][2]benzopyran-1,6-dione derivatives, similar in structure to the queried compound, have been investigated for their antioxidant and cytotoxic activities. For instance, a unique derivative isolated from the fungus Phellinus igniarius showed antioxidant activity by inhibiting rat liver microsomal lipid peroxidation and demonstrated moderate selective cytotoxic activities against human cancer cell lines (Wang et al., 2005). This suggests that structurally related compounds could have potential applications in developing new antioxidant and anticancer agents.

Antibacterial and Antifungal Applications

Nitrogen-carbon-linked (azolylphenyl)oxazolidinone derivatives, which share a resemblance in molecular framework to the subject compound, have been prepared to expand the spectrum of activity of antibiotics to include Gram-negative organisms. These compounds, with variations in their structure, have shown good activity against Haemophilus influenzae and Moraxella catarrhalis, indicating their potential in creating new antibacterial agents (Genin et al., 2000).

Corrosion Inhibition

Research on 1H-pyrrole-2,5-dione derivatives has demonstrated their effectiveness as corrosion inhibitors for carbon steel in hydrochloric acid medium. These compounds, through adsorption on steel surfaces, significantly reduce the rate of corrosion, suggesting their utility in industrial applications for protecting metals against corrosion (Zarrouk et al., 2015).

Synthesis of Bioactive Molecules

Spiro[pyrrolidin-2,3′-oxindoles] synthesized through 1,3-dipolar cycloaddition reactions have been studied for their in vitro antibacterial, antifungal, antimalarial, and antitubercular activities. Several of these compounds exhibited activities comparable to established standard drugs, indicating the potential of similar structures in drug discovery and development (Haddad et al., 2015).

Future Directions

Mechanism of Action

Mode of Action

The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This allows the compound to efficiently explore the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Compounds with a similar pyrrolidine-2,5-dione scaffold have been shown to inhibit carbonic anhydrase isoenzymes , which play a crucial role in maintaining pH and fluid balance in the body.

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Similar compounds with a pyrrolidine-2,5-dione scaffold have been evaluated for their inhibitory activity on carbonic anhydrase isoenzymes , suggesting that this compound may also have inhibitory effects on these enzymes.

Action Environment

It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .

Properties

IUPAC Name |

1-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4/c22-16-6-7-17(23)21(16)15-12-20(13-15)18(24)19(8-10-25-11-9-19)14-4-2-1-3-5-14/h1-5,15H,6-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPUFMFQHBNNKFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2CN(C2)C(=O)C3(CCOCC3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-bromobenzyl)-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2407713.png)

![2-{Octahydrocyclopenta[c]pyrrol-2-yl}cyclobutan-1-ol](/img/structure/B2407715.png)

![2-[(2-Chlorophenyl)methyl]piperidine](/img/structure/B2407716.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2407719.png)

![1-(2-Methoxypyridin-4-yl)-4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-2-one](/img/structure/B2407720.png)

![Methyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy](phenyl)acetate](/img/structure/B2407723.png)

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-(5,6-dimethyl-1-benzofuran-3-yl)acetate](/img/structure/B2407724.png)

![N-[(2-Chlorophenyl)methyl]-6-(oxan-4-yl)pyrimidine-4-carboxamide](/img/structure/B2407728.png)